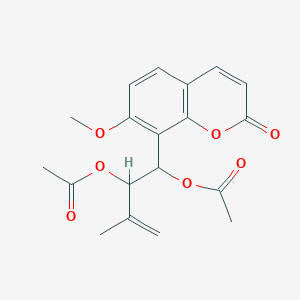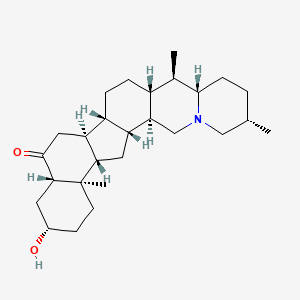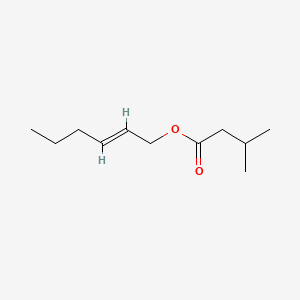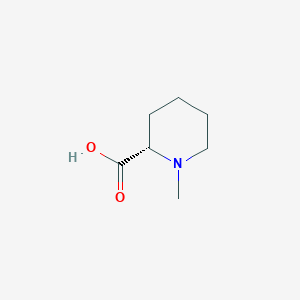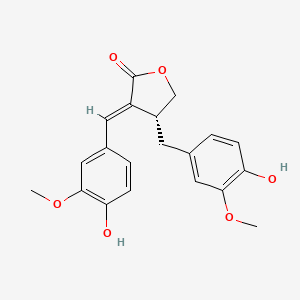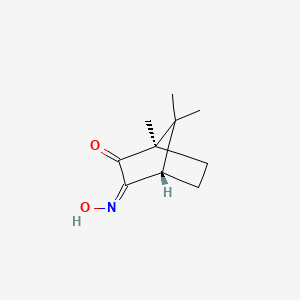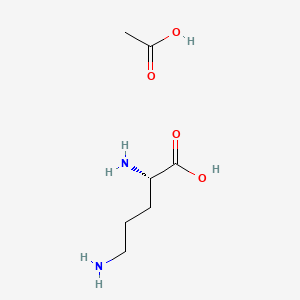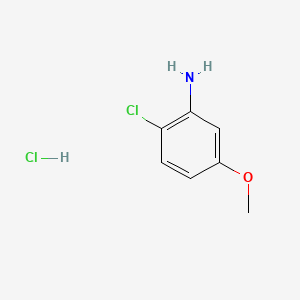
2-Chloro-5-methoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9Cl2NO. It is a white crystalline powder that is soluble in water and slightly soluble in alcohol and ether . This compound is used as an intermediate in organic synthesis and for the preparation of dyes, medicines, and pesticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-5-methoxyaniline hydrochloride can be synthesized through the chemical reaction of aniline and 2,5-dichloromethoxybenzene . The reaction typically involves the use of a solvent and a catalyst under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and pesticides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Chloro-5-methoxyaniline hydrochloride include:
- 2-Chloro-5-methoxyaniline
- 6-Chloro-m-anisidine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its solubility in water and slight solubility in alcohol and ether make it suitable for various applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
85006-21-9 |
|---|---|
Fórmula molecular |
C7H9Cl2NO |
Peso molecular |
194.06 g/mol |
Nombre IUPAC |
(2-chloro-5-methoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H |
Clave InChI |
NQWBPXKJBZYGHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)N.Cl |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
